2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
Overview
Description
2-Chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a synthetic organic compound with a wide range of uses in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Activities
This compound has been utilized as a starting material or intermediate in the synthesis of various biologically active compounds. For instance, a series of compounds designed and synthesized from 2-chloro-5-(chloromethyl)-pyridine showed moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008). Similarly, derivatives synthesized through reactions involving 2-chloro-methyl pyridine have been characterized for potential applications in medicinal chemistry (Bi-hui, 2010).
Catalytic Applications
Research into the catalytic activities of compounds derived from 2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine has led to the development of catalysts for chemical reactions. For example, cationic complexes synthesized by reacting palladium-allyl precursors with this compound have shown potential as catalysts for the Suzuki-Miyaura reaction, a type of cross-coupling reaction important in organic synthesis (Amadio et al., 2012).
Green Chemistry Applications
The compound has also found use in green chemistry, where efforts to make chemical synthesis more environmentally friendly are crucial. A modified synthesis approach involving 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of certain pharmaceuticals, demonstrated advantages in terms of atom economy and reduced waste generation (Gilbile et al., 2017).
Antifungal and Antimicrobial Activities
The structural versatility of compounds derived from this chemical has been explored in the development of antifungal and antimicrobial agents. Novel 1,2,4-triazole derivatives containing this moiety displayed significant antifungal activities against several phytopathogens, suggesting their potential as fungicides (Bai et al., 2020).
Coordination Chemistry and Photoluminescence
In coordination chemistry, complexes containing this ligand have been synthesized, showcasing interesting photoluminescent properties. Data related to the structural and electronic properties of such coordination compounds offer insights into their potential applications in materials science and luminescent materials (Conradie et al., 2018).
properties
IUPAC Name |
2-chloro-3-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-6-15(14-13-8)5-7-2-1-3-12-9(7)11/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNKOIQMSKCAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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